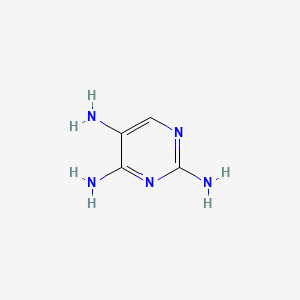

Pyrimidine-2,4,5-triamine

Vue d'ensemble

Description

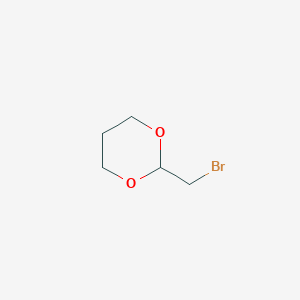

Pyrimidine-2,4,5-triamine (P2,4,5T) is an important nitrogen-containing heterocyclic compound that has a wide range of applications in the fields of medicine and biochemistry. It is a derivative of pyrimidine, a type of nitrogen-containing heterocyclic compound, and is composed of three nitrogen atoms and one carbon atom. It is a colorless, odorless, and water-soluble compound. P2,4,5T is a versatile compound that is used in a variety of applications, including drug development, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthèse de dérivés de la 2-aminopurine

La Pyrimidine-2,4,5-triamine sert de précurseur dans la synthèse des dérivés de la 2-aminopurine, qui sont structurellement analogues à la guanine . Ces dérivés sont essentiels pour créer des antagonistes des monomères d'acides nucléiques et de leurs précurseurs, servant d'intermédiaires dans le métabolisme des purines et des acides nucléiques. Ils agissent également comme marqueurs de l'activité enzymatique impliquée dans ces voies .

Développement de médicaments anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de la pyrimidine les rendent importants dans le développement de nouveaux médicaments . La this compound, en particulier, a été associée à des réponses inhibitrices contre les principaux médiateurs de l'inflammation, ce qui est essentiel pour créer des médicaments à toxicité réduite et à activité accrue .

Agents antimicrobiens et antiviraux

Les squelettes de pyrimidine, y compris la this compound, sont connus pour leurs applications antimicrobiennes et antivirales . Ils sont utilisés dans le développement de médicaments ciblant un large éventail d'infections microbiennes et virales, contribuant au traitement et à la gestion des maladies infectieuses .

Recherche anticancéreuse

Les dérivés de la pyrimidine présentent un potentiel en tant qu'agents anticancéreux. La this compound a été impliquée dans la synthèse de composés aux effets antitumoraux, tels que l'inhibition de la dihydrofolate réductase (DHFR), qui est une cible prometteuse en thérapie anticancéreuse .

Activité antituberculeuse (TB)

De nouveaux dérivés de la this compound ont été synthétisés et évalués pour leur activité anti-TB. Ces composés se sont montrés prometteurs dans la lutte contre la souche de tuberculose MTB H37Ra, indiquant leur rôle potentiel dans le développement de nouveaux traitements de la TB .

Applications antileishmaniennes

La diversité structurelle de la this compound permet son utilisation dans le développement de médicaments antileishmaniennes. Ces applications sont cruciales pour lutter contre les maladies parasitaires comme la leishmaniose, qui nécessitent des options thérapeutiques efficaces .

Effets analgésiques et anticonvulsivants

La recherche a montré que les dérivés de la pyrimidine peuvent avoir des effets analgésiques et anticonvulsivants. La this compound peut contribuer à la synthèse de médicaments qui soulagent la douleur et contrôlent les convulsions, améliorant ainsi les soins aux patients en neurologie .

Propriétés antihypertensives et antioxydantes

Enfin, la this compound est explorée pour ses propriétés antihypertensives et antioxydantes. Ces applications sont importantes pour la santé cardiovasculaire et la lutte contre le stress oxydatif, respectivement .

Mécanisme D'action

Target of Action

Pyrimidine-2,4,5-triamine, a derivative of pyrimidine, has been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these targets, the compound can effectively reduce inflammation, thereby contributing to the healing process .

Biochemical Pathways

This compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can limit ribosomal RNA transcription, causing nucleolar stress in cells . This stress can lead to a decrease in cell proliferation, which is particularly relevant in the context of cancer treatment .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s important to note that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic can significantly impact the compound’s bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and the limitation of cell proliferation . By inhibiting key inflammatory mediators, the compound can alleviate inflammation . Furthermore, by affecting the de novo pyrimidine biosynthesis pathway, it can cause nucleolar stress, leading to decreased cell proliferation .

Analyse Biochimique

Biochemical Properties

Pyrimidine-2,4,5-triamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of pathogenic microorganisms. At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in nucleotide biosynthesis, leading to changes in metabolite levels. This compound also influences the activity of enzymes involved in energy production, impacting cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

pyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFMBGHUOSBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956871 | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-50-7, 50855-02-2 | |

| Record name | 2,5,6-Triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3546-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications were made to the pyrimidine-2,4,5-triamine core, and how did these changes affect biological activity?

A1: Researchers synthesized a series of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine and N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound derivatives. [, ] These modifications involved introducing various substituents on the benzylidene ring attached to the pyrimidine core. The study aimed to investigate the impact of these structural changes on both antimicrobial and anticancer activity. Specifically, introducing a 4-hydroxybenzylidene or 4-methoxybenzylidene group at the N5 position of the pyrimidine-4,5-diamine scaffold led to enhanced anticancer activity against HeLa cell lines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)